molecular formula C23H25N3O5S2 B2747884 4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide CAS No. 892852-89-0

4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2747884
CAS No.: 892852-89-0
M. Wt: 487.59
InChI Key: IGQKILLLEXLXIW-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole moiety, followed by the introduction of the dioxino group. The final step involves the sulfonamide formation with cyclohexyl(methyl)sulfamoyl chloride and the coupling with the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide core.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-[1,4]dioxino-[2,3-f][1,3]benzothiazol-2-amine: A related compound with similar structural features.

    4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide: Another sulfonamide derivative with a different substitution pattern.

Uniqueness

4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure combines a sulfonamide group with a benzamide moiety and a dioxino-benzothiazole fragment, which may confer diverse biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O3S
  • Molecular Weight : 440.58 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in antimicrobial activity by inhibiting bacterial folate synthesis. The dioxino-benzothiazole moiety may also contribute to its pharmacological profile through additional mechanisms such as enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives demonstrate varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are typically used to evaluate this activity:

Microorganism MIC (µg/mL) Activity Level
Staphylococcus aureus250 - 500Moderate
Escherichia coli≥1000Mild
Candida albicans500Moderate

The data suggest that the compound may exert stronger effects against Gram-positive bacteria compared to Gram-negative strains due to differences in cell wall structure and permeability.

Case Studies

  • Antibacterial Effects : A study focused on the antibacterial activity of similar sulfonamide compounds showed that they had significant effects against various strains of bacteria. The compound's structural components were found to enhance its binding affinity to bacterial enzymes involved in folate metabolism.
  • Antifungal Activity : Another investigation into the antifungal properties revealed that derivatives exhibited moderate activity against Candida species, with MIC values indicating potential for therapeutic use in fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure. Key aspects include:

  • The presence of the cyclohexyl group which may enhance lipophilicity and membrane permeability.
  • The sulfonamide moiety is crucial for antibacterial action.
  • Variations in substituents on the benzamide and dioxino-benzothiazole components can modulate potency and selectivity.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-26(16-5-3-2-4-6-16)33(28,29)17-9-7-15(8-10-17)22(27)25-23-24-18-13-19-20(14-21(18)32-23)31-12-11-30-19/h7-10,13-14,16H,2-6,11-12H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQKILLLEXLXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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